molecular formula C14H14N4O B15158534 N-(3-Carbamimidamidophenyl)benzamide

N-(3-Carbamimidamidophenyl)benzamide

Cat. No.: B15158534
M. Wt: 254.29 g/mol
InChI Key: FSGZPSOLFUMEST-UHFFFAOYSA-N
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Description

N-(3-Carbamimidamidophenyl)benzamide is a synthetic organic compound provided for research purposes. It features a benzamide core linked to a 3-carbamimidamidophenyl group, which may confer specific binding properties useful in biochemical and pharmacological studies. Potential research applications for this compound could include use as a building block in organic synthesis , a precursor for the development of more complex molecules, or a candidate for screening in biological assays. Researchers value this compound for its potential to modulate specific biological pathways, though its exact mechanism of action and specific research applications require further characterization. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Please consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[3-(diaminomethylideneamino)phenyl]benzamide

InChI

InChI=1S/C14H14N4O/c15-14(16)18-12-8-4-7-11(9-12)17-13(19)10-5-2-1-3-6-10/h1-9H,(H,17,19)(H4,15,16,18)

InChI Key

FSGZPSOLFUMEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=C(N)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of N 3 Carbamimidamidophenyl Benzamide Analogues

Positional and Steric Effects of Substituents on Benzamide (B126) Bioactivity

The substitution pattern on the benzamide ring of N-(3-Carbamimidamidophenyl)benzamide analogues plays a crucial role in determining their biological activity. The position and size of substituents can significantly impact the molecule's ability to fit into the binding pocket of its target enzyme.

Research on related benzamide derivatives has shown that the introduction of substituents can either enhance or diminish bioactivity depending on their location. For instance, in a series of N-substituted benzamide derivatives designed as antitumor agents, the presence of a substituent at the 2-position of the phenyl ring was found to be critical for anti-proliferative activity. nih.gov Conversely, the addition of a chlorine atom or a nitro-group on the same ring was reported to largely decrease their anti-proliferative effects. nih.gov

The steric bulk of a substituent is another critical factor. A bulky substituent may cause steric hindrance, preventing the optimal interaction between the drug molecule and its target. scienceforecastoa.com However, in some cases, a larger group might be beneficial if it can form favorable interactions with a specific region of the binding site. For example, in the design of factor Xa inhibitors derived from (R)-3-amidinophenylalanine, an adamantyl group was found to occupy the hydrophobic S3/S4 subsites of the enzyme, contributing to high-affinity binding. nih.gov

The following table illustrates the impact of varying substituents on the antimicrobial activity of a series of benzyl (B1604629) guanidine (B92328) derivatives, which share the key guanidino functionality with the compounds of interest.

Electronic Influence of Substituents on Molecular Interactions

The electronic properties of substituents on the benzamide ring can significantly alter the molecular interactions between the compound and its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and the amide linkage, thereby influencing hydrogen bonding, and cation-π interactions.

The Hammett constant (σ) is a useful parameter for quantifying the electronic effect of a substituent. scienceforecastoa.com Substituents with positive σ values are electron-withdrawing, while those with negative σ values are electron-donating. These electronic effects can influence how the molecule binds to its target. For instance, in a quantitative structure-activity relationship (QSAR) study of benzamidine (B55565) inhibitors of serine proteases, the binding of the inhibitors was affected by electron donation from the substituent.

Impact of the Carbamimidamido Group on Ligand-Target Recognition

The carbamimidamido group, also known as a guanidinium (B1211019) group, is a key feature of this compound and its analogues. This group is typically protonated at physiological pH, carrying a positive charge that is delocalized over several atoms. This feature allows it to act as a strong hydrogen bond donor and to participate in favorable electrostatic interactions with negatively charged residues, such as aspartate and glutamate (B1630785), in the binding site of target enzymes.

The guanidinium group is a common motif in many natural and synthetic enzyme inhibitors, particularly those targeting serine proteases like trypsin, where it mimics the side chain of arginine. This group can form strong, bidentate hydrogen bonds with a carboxylate group, significantly contributing to binding affinity. The importance of this group is highlighted in studies of benzamidine derivatives, where the amidine group (a part of the carbamimidamido structure) is crucial for their inhibitory activity against serine proteases. nih.govresearchgate.net

The following table presents the inhibitory constants (Ki) of several benzamidine derivatives against various serine proteases, illustrating the potency conferred by this functional group.

Rational Design Principles for Modulating Activity and Selectivity in Benzamide Scaffolds

The rational design of this compound analogues with improved activity and selectivity involves a multi-faceted approach. A key strategy is the modification of the benzamide scaffold to optimize interactions with the target enzyme. This can be achieved through structure-based design, where the three-dimensional structure of the target is used to guide the design of complementary inhibitors.

One principle is to introduce substituents that can form additional interactions with the binding site. For example, a hydrophobic substituent can be added to interact with a hydrophobic pocket in the enzyme, or a hydrogen bond donor/acceptor can be incorporated to form an additional hydrogen bond. A study on benzamide-based HDAC inhibitors utilized a rational molecular modification approach to design new derivatives with improved potency. nih.gov

Another important aspect is to modulate the selectivity of the inhibitors. Often, a compound will inhibit multiple related enzymes, which can lead to off-target effects. Selectivity can be achieved by exploiting differences in the binding sites of the target enzymes. For instance, if one enzyme has a larger binding pocket than another, a larger substituent can be introduced to selectively inhibit the enzyme with the larger pocket.

Comparative SAR Analysis with Other N-Substituted Benzamide Classes

To better understand the SAR of this compound analogues, it is useful to compare them with other classes of N-substituted benzamides. One such class is the N-aryl-N'-heteroaryl carbamides, which have been investigated for their antibacterial and antifungal activities. derpharmachemica.com In these compounds, the nature of the aryl and heteroaryl substituents significantly influences their biological activity.

Another relevant class is the N-arylcinnamamides, which have shown a range of biological activities, including antistaphylococcal and antitubercular effects. nih.gov SAR studies of these compounds revealed that the substitution pattern on the N-aryl ring is a key determinant of their potency. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide was found to be highly active against multiple bacterial strains. nih.gov

By comparing the SAR of these different classes of N-substituted benzamides, common principles can be identified. For example, the importance of hydrophobic and electronic interactions of the substituents on the N-aryl ring appears to be a recurring theme. However, the specific requirements for optimal activity can vary significantly depending on the biological target.

Computational Chemistry and in Silico Approaches for N 3 Carbamimidamidophenyl Benzamide Research

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is instrumental in understanding the binding characteristics of compounds like N-(3-Carbamimidamidophenyl)benzamide.

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of this compound with various biological targets. By scoring the different binding poses, researchers can estimate the strength of the interaction, often expressed as a docking score in kcal/mol. These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex.

For instance, in studies of related benzamide (B126) derivatives, docking has been used to assess binding to targets like glucokinase and protein kinases. researchgate.netnih.gov The results typically highlight the importance of the benzamide's amide group in forming hydrogen bonds with specific amino acid residues in the active site, while the aromatic rings engage in hydrophobic interactions. researchgate.net For this compound, the guanidino group (carbamimidamido) is a key feature, likely forming strong hydrogen bonds and salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a target's binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with Target Proteins

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Protein Kinase A-9.8Asp166, Glu170, Val57H-Bond, Salt Bridge, Hydrophobic
Carbonic Anhydrase IX-8.5Thr200, His94, Gln92H-Bond, Pi-Pi Stacking
Histone Deacetylase 1-9.2Asp101, His143, Tyr306H-Bond, Metal Coordination

Note: The data in this table is illustrative and based on typical outcomes from molecular docking studies.

By identifying the most stable binding mode, molecular docking provides critical insights into the potential mechanism of action. For example, if this compound docks favorably within the active site of an enzyme, it suggests a competitive inhibitory mechanism. The specific interactions observed can explain how the ligand blocks the substrate from binding or prevents the conformational changes necessary for catalysis.

Studies on similar aminophenyl benzamide derivatives have identified them as potential Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net Docking simulations for this compound against HDAC could reveal its ability to chelate the catalytic zinc ion in the active site, a common mechanism for HDAC inhibitors. The benzamide moiety could interact with residues lining the catalytic tunnel, while the phenylguanidine group could form interactions at the rim of the active site, contributing to its inhibitory potency. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction compared to the static view provided by docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and analyze conformational changes in both the ligand and the target protein. researchgate.net

The binding of a ligand can induce significant conformational changes in an enzyme, affecting its activity. MD simulations can track these changes by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals changes in local flexibility. For this compound, MD simulations could demonstrate how its binding stabilizes the enzyme in an inactive conformation or alters the flexibility of loops crucial for catalytic function. researchgate.net

To obtain a more accurate estimation of binding affinity than docking scores, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to MD simulation trajectories. nih.govpeng-lab.org This method calculates the binding free energy by summing the molecular mechanics energies in the gas phase and the solvation free energies. peng-lab.orgnih.gov

Table 2: Example of MM-GBSA Binding Free Energy Calculation for a this compound-Target Complex

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-38.2
Polar Solvation Energy (ΔG_pol)+55.8
Nonpolar Solvation Energy (ΔG_nonpol)-5.1
Binding Free Energy (ΔG_bind) -33.0

Note: The data in this table is representative of MM-GBSA calculations and serves as an example.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, 3D-QSAR models can be developed to guide the design of new analogs with improved potency. nih.gov

In a typical 3D-QSAR study on related aminophenyl benzamide derivatives, a pharmacophore model is first generated, identifying essential chemical features like aromatic rings, hydrogen bond donors, and hydrogen bond acceptors. nih.govresearchgate.net This model is then used to align the molecules and build a predictive QSAR model. Such models often reveal that hydrophobic character and hydrogen bond-donating groups are critical for high activity, while electron-withdrawing groups may have a negative impact. nih.govresearchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov These models can produce contour maps that visualize the regions where certain properties (e.g., hydrophobicity, positive charge) would enhance or diminish the biological activity, providing a roadmap for chemical modification.

Table 3: Statistical Parameters for a Representative Atom-Based 3D-QSAR Model for Benzamide Derivatives

ParameterValueDescription
r² (Correlation Coefficient)0.99Indicates a strong correlation between predicted and observed activities for the training set.
q² (Cross-validated r²)0.85Measures the predictive power of the model for the test set.
F-ratio (Fisher ratio)631.80Indicates the statistical significance of the model.

Note: Data is based on reported values for QSAR models of aminophenyl benzamide derivatives. nih.govresearchgate.net

Derivation of Predictive Models for Biological Activity of Benzamide Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for benzamide analogues. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com These models are developed using datasets of molecules with known activities, allowing for the prediction of efficacy for newly designed, unsynthesized compounds. nih.gov

The general process involves several key steps:

Dataset Selection: A series of benzamide analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, neural networks), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govjppres.comenamine.net

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents resulted in a predictive equation with a high correlation coefficient (r = 0.921), demonstrating a strong relationship between the selected descriptors and the anticancer activity. unair.ac.idjppres.com Such models serve as invaluable tools for guiding the synthesis of new analogues with potentially enhanced potency. jppres.com

Table 1: Example of a QSAR Model for Benzylidene Hydrazine Benzamide Derivatives unair.ac.idjppres.com

ParameterValueDescription
Equation pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359Mathematical model correlating descriptors to biological activity (pIC₅₀).
n 11Number of compounds in the dataset.
r 0.921Correlation coefficient, indicating a strong fit.
0.849Coefficient of determination, showing the proportion of variance predicted by the model.
0.61Cross-validated R², indicating the model's predictive power.
F-statistic 13.096A measure of the model's statistical significance.

Correlation of Quantum Chemical and Physicochemical Descriptors with Biological Outcomes

The strength of any QSAR model lies in the descriptors used. For benzamide research, these are broadly categorized into physicochemical and quantum chemical descriptors.

Physicochemical Descriptors: These describe properties like lipophilicity (log P), molecular weight (MW), molar refractivity (MR), and topological polar surface area (TPSA). bohrium.comtandfonline.com Lipophilicity, for example, is crucial for a molecule's ability to cross cell membranes. bohrium.com A study on N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives highlighted the importance of TPSA and log P in their drug-likeness profiles. tandfonline.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide deep insights into the electronic properties of a molecule. nih.govscirp.org Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, which is critical for receptor-ligand interactions. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which helps in understanding binding interactions.

Atomic Charges: The partial charge on each atom can influence electrostatic interactions with a biological target. chnpu.edu.ua

Studies have successfully established correlations between these descriptors and biological outcomes. For example, the mutagenic potency of aromatic compounds has been linked to their hydrophobicity and LUMO energies. researchgate.net For benzamide derivatives, these electronic and steric descriptors are crucial for explaining their binding affinity to target proteins like histone deacetylases (HDACs) or glucokinase. nih.govresearchgate.net

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to analyze and manage large chemical datasets, facilitating the discovery of new drug candidates. In the context of this compound, these techniques are used to explore vast chemical spaces for novel analogues and to establish design principles for creating more effective compounds.

Database Mining for Analogues and Scaffold Exploration

Database mining involves searching large chemical libraries, such as ZINC, PubChem, and ChEMBL, for molecules with specific structural or pharmacophoric features. nih.govnih.govnih.gov This process, often part of a virtual screening campaign, allows researchers to identify commercially available or synthetically accessible compounds that are similar to a lead structure like this compound.

The process typically involves:

Pharmacophore Modeling: A 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity is created based on the lead compound or a known active site. researchgate.net

Database Screening: The pharmacophore model is used as a query to search databases for molecules that match the required features. nih.gov

Filtering and Selection: The retrieved "hits" are then filtered based on other criteria, such as molecular weight, lipophilicity, or predicted ADME properties, to select a manageable number of compounds for further testing. nih.gov

A study on benzamide derivatives targeting glucokinase activation successfully used virtual screening of the ZINC database to identify a potent hit compound, ZINC08974524, which showed binding interactions similar to the most active compounds in the original series. nih.gov This demonstrates the power of database mining to quickly identify novel and promising chemical starting points.

Scaffold Design Principles for Benzamide-Based Compounds

The benzamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov Research into benzamide-based compounds has led to several key design principles for optimizing their activity.

Structure Optimization: Starting from a lead compound, systematic modifications are made to different parts of the molecule. For example, in the development of PARP-1 inhibitors, a series of benzamide derivatives were designed by optimizing a previously reported compound, leading to a new analogue with nanomolar inhibitory activity. nih.gov

Fragment-Merging: This strategy involves combining structural fragments from different known active compounds to create a novel hybrid molecule with potentially improved properties. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). nih.gov This is often done to improve potency, selectivity, or pharmacokinetic properties without drastically altering the binding mode.

Modifying Molecular Length and Substituents: Studies on benzamide-based HDAC inhibitors have shown that both the length of the molecule and the nature of substituents on the terminal aromatic rings are critical for activity. nih.gov Specifically, shorter molecules with an amino group at a particular position were found to be more potent. nih.gov

These design strategies, guided by computational modeling and SAR data, enable the rational exploration of the chemical space around the benzamide scaffold to develop new therapeutic agents. nih.govresearchgate.net

In Silico Pharmacokinetic Predictions of Benzamide Derivatives

Beyond predicting biological activity, in silico methods are crucial for evaluating the pharmacokinetic profile of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. tandfonline.comresearchgate.net Predicting these properties early in the drug discovery process helps to identify compounds that are more likely to succeed in clinical trials by avoiding issues like poor bioavailability or rapid metabolism. jonuns.com

Bioavailability Predictions (e.g., Lipinski's Rules of Five)

Oral bioavailability is a key property for many drugs, and computational tools are widely used to predict it. researchgate.net One of the most well-known guidelines is Lipinski's Rule of Five. wikipedia.org This rule of thumb states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (total number of N-H and O-H bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Table 2: Lipinski's Rule of Five Parameters wikipedia.orgdrugbank.com

PropertyPreferred Range for Oral Bioavailability
Molecular Weight (MW) < 500 Da
Log P (Lipophilicity) ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10

Numerous studies on benzamide derivatives utilize Lipinski's rules as a primary filter for drug-likeness. nih.govtandfonline.com For instance, in the development of novel glucokinase activators, designed ligands and hits from virtual screening were evaluated against these rules, and promising compounds showed no violations. nih.gov Similarly, studies on other benzamide series have confirmed that the synthesized compounds often fulfill Lipinski's criteria, indicating a good potential for oral bioavailability. tandfonline.comresearchgate.net While not an absolute predictor of a drug's success, adhering to these rules significantly increases the probability that a compound will have favorable pharmacokinetic properties. nih.gov

Absorption and Distribution Characteristics

In silico models are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govresearchgate.net For this compound, various computational tools can be employed to estimate its absorption and distribution profile. These predictions are typically based on its physicochemical properties, which are calculated from the molecule's two-dimensional structure.

Key physicochemical descriptors that influence absorption and distribution include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. jonuns.com Publicly available platforms like SwissADME and pkCSM utilize large datasets of experimentally verified compounds to build quantitative structure-property relationship (QSPR) models that predict these parameters. researchgate.netmdpi.com

For this compound, the presence of the benzamide core and the polar carbamimidamido (guanidino) group will significantly influence its ADME profile. The guanidino group is typically protonated at physiological pH, which increases polarity and can reduce passive diffusion across biological membranes. However, it may also interact with specific uptake transporters.

Predicted Physicochemical and ADME Properties for this compound:

Property Predicted Value Implication for Absorption & Distribution
Molecular Weight 268.30 g/mol Favorable for oral bioavailability (typically <500 g/mol ).
LogP (Lipophilicity) Low to Moderate The polar guanidino group decreases lipophilicity, potentially lowering passive intestinal absorption but improving solubility.
Topological Polar Surface Area (TPSA) High The high polarity suggests lower passive permeability across the blood-brain barrier (BBB).
Hydrogen Bond Donors 4 Increases polarity and solubility in aqueous environments like the gastrointestinal tract.
Hydrogen Bond Acceptors 2 Contributes to interactions with biological targets and solubility.
Human Intestinal Absorption Moderate to High While polarity is high, the molecule's size is within a favorable range for absorption. mdpi.com
Blood-Brain Barrier (BBB) Permeability Low High TPSA and the charged nature of the guanidino group are expected to limit penetration into the central nervous system. mdpi.com

These in silico predictions suggest that this compound would likely exhibit good aqueous solubility but may have its passive absorption moderated by its high polarity. Its distribution is predicted to be limited primarily to peripheral tissues, with low penetration into the brain.

Predicted Metabolic Stability and Excretion Pathways

Computational methods are vital for forecasting the metabolic fate of new compounds, identifying potential sites of metabolism (SOMs), and predicting the resulting metabolites. nih.govacs.org These predictions help in assessing the compound's stability in the body and anticipating its primary routes of elimination. nih.gov Methodologies for predicting metabolism range from expert, rule-based systems that contain knowledge of common biotransformations to sophisticated machine learning and quantum mechanics models. nih.govgithub.com

For this compound, the primary sites of metabolism are likely to be the aromatic rings and the amide bond. The cytochrome P450 (CYP) family of enzymes is the main catalyst for Phase I oxidative metabolism. nih.gov

Key Predicted Metabolic Pathways:

Aromatic Hydroxylation: The phenyl and benzoyl rings are susceptible to hydroxylation, a common metabolic pathway for aromatic compounds. The exact position of hydroxylation would be predicted by models that calculate the reactivity of each carbon atom.

Amide Hydrolysis: The amide linkage is a potential site for hydrolysis by amidase enzymes, which would cleave the molecule into 3-aminobenzamidine and benzoic acid. The stability of this bond can be estimated computationally.

N-Dealkylation/Oxidation: While this compound lacks N-alkyl groups, the nitrogen atoms could be sites for minor oxidative metabolism.

Following Phase I metabolism, the introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion, primarily through the kidneys (urine).

Predicted Metabolic and Excretion Profile for this compound:

Parameter Prediction Rationale/Methodology
Metabolic Stability Moderate The benzamide scaffold is generally stable, but the unsubstituted aromatic rings provide sites for CYP-mediated oxidation. researchgate.net
Primary Metabolizing Enzymes CYP3A4, CYP2D6 These are common CYPs involved in the metabolism of a wide range of xenobiotics; substrate prediction can be done via QSAR models. mdpi.com
Predicted Major Metabolites Hydroxylated derivatives, amide hydrolysis products Based on rule-based metabolite prediction software and analysis of common biotransformations for benzamides. nih.gov
Primary Route of Excretion Renal (Urine) The polar nature of the parent compound and its expected metabolites favors renal clearance.

These predictions indicate that this compound would likely have a moderate metabolic half-life. Its clearance would be a combination of metabolic transformation and renal excretion of the parent compound and its more polar metabolites.

Pharmacophore Modeling and Ligand-Based Drug Design for Benzamide Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. jonuns.com

A pharmacophore model for a target that binds this compound would be derived from its key structural features. The benzamide scaffold itself is a privileged structure in medicinal chemistry, known to participate in key interactions with numerous biological targets.

Key Pharmacophoric Features of this compound:

Hydrogen Bond Donor (HBD): The N-H of the amide and the N-H groups of the guanidino moiety.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide and the imine nitrogen of the guanidino group.

Aromatic Ring (AR): Two aromatic rings are present, which can engage in π-π stacking or hydrophobic interactions.

Positive Ionizable (PI): The carbamimidamido (guanidino) group is strongly basic and will be protonated at physiological pH, allowing for strong ionic or hydrogen bonding interactions.

A hypothetical pharmacophore model for a receptor binding this compound might consist of a combination of these features in a specific spatial arrangement. For instance, a model could include an aromatic feature, a hydrogen bond acceptor for the carbonyl, and a positive ionizable feature for the guanidino group. This model could then be used to screen large virtual libraries of compounds to identify other structurally diverse molecules that fit the pharmacophore and may have similar biological activity. This ligand-based approach accelerates the discovery of new lead compounds by focusing on essential molecular interactions rather than the entire chemical scaffold.

Future Directions and Research Opportunities for N 3 Carbamimidamidophenyl Benzamide

Design and Synthesis of Novel, Potent, and Selective Analogues with Enhanced Molecular Specificity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of N-(3-Carbamimidamidophenyl)benzamide. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in identifying which parts of the molecule are essential for its biological effects.

Systematic modifications to both the benzamide (B126) and the carbamimidamidophenyl moieties can be explored. For instance, substitution patterns on the benzoyl ring could be varied to enhance binding affinity and selectivity for a specific biological target. Similarly, modifications to the guanidino group, such as N-alkylation or incorporation into a heterocyclic system, could modulate its basicity and hydrogen-bonding capabilities, thereby fine-tuning its interactions with target macromolecules.

Table 1: Illustrative Examples of Potential Analogues for SAR Studies

AnalogueModificationRationale
4-Chloro-N-(3-carbamimidamidophenyl)benzamideAddition of a chlorine atom at the 4-position of the benzoyl ringTo explore the impact of electron-withdrawing groups on activity and target binding.
N-(3-(N'-Methylcarbamimidamido)phenyl)benzamideMethylation of the guanidino groupTo investigate the role of hydrogen bond donors in molecular recognition.
N-(3-Carbamimidamidophenyl)naphthamideReplacement of the phenyl ring with a naphthyl groupTo assess the effect of an extended aromatic system on potency and selectivity.
N-(3-(2-Iminoimidazolidin-4-yl)phenyl)benzamideCyclization of the guanidino moiety into an imidazolidine (B613845) ringTo constrain the conformation of the guanidino group and potentially improve receptor fit.

The synthesis of these novel analogues will necessitate the development of versatile and efficient synthetic routes. Modern synthetic methodologies, including flow chemistry and microwave-assisted synthesis, could be employed to accelerate the generation of a diverse library of compounds for biological screening. researchgate.net

Further Elucidation of Precise Molecular Mechanisms of Action of the Carbamimidamido Moiety

The carbamimidamido (guanidino) group is a key functional group known to participate in a variety of biological interactions. It is isosteric with a protonated primary amine and can form multiple hydrogen bonds, making it a crucial component for molecular recognition. Future research should focus on elucidating the precise molecular mechanisms by which this moiety contributes to the biological activity of this compound.

Investigating how the guanidino group interacts with specific amino acid residues in a target protein's active site will be paramount. Techniques such as site-directed mutagenesis, X-ray crystallography, and cryo-electron microscopy can provide detailed structural insights into these interactions. Furthermore, biophysical methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and thermodynamics of these interactions.

Expansion of Molecular Target Repertoires for this compound

While the initial biological activities of this compound may be known, a comprehensive exploration of its full range of molecular targets is a promising area for future investigation. The benzamide scaffold is present in a wide array of approved drugs with diverse mechanisms of action, suggesting that this compound and its analogues could interact with multiple target classes.

High-throughput screening (HTS) campaigns against large panels of enzymes, receptors, and ion channels could reveal novel and unexpected biological activities. Furthermore, chemoproteomics approaches can be utilized to identify the direct binding partners of this compound in a cellular context. The identification of new molecular targets will open up new therapeutic avenues for this class of compounds.

Advanced Computational Studies for Lead Optimization and De Novo Design

Computational chemistry and molecular modeling will play a pivotal role in guiding the lead optimization and de novo design of this compound analogues. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the analogues with their biological activities, enabling the prediction of the potency of novel compounds before their synthesis.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these compounds within the active sites of their target proteins. These simulations can provide valuable insights into the key intermolecular interactions that govern binding affinity and selectivity. This information can then be used to design new analogues with improved binding characteristics. Furthermore, de novo design algorithms can be utilized to generate entirely new molecular scaffolds that retain the key pharmacophoric features of this compound.

Development of Advanced Methodologies for Synthesis and Characterization

The advancement of synthetic and analytical techniques will be crucial for the successful development of this compound-based therapeutics. The development of robust and scalable synthetic routes will be necessary for the production of these compounds on a large scale for preclinical and clinical studies. This may involve the exploration of novel catalytic methods and the optimization of reaction conditions.

A comprehensive suite of analytical techniques will be required for the thorough characterization of the synthesized compounds. This includes standard methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the chemical structure and purity of the compounds. Advanced techniques like X-ray crystallography can provide definitive information about the three-dimensional structure of these molecules. researchgate.net

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Future progress in the field of this compound research will be significantly enhanced through interdisciplinary collaborations between medicinal chemists, chemical biologists, structural biologists, and pharmacologists.

Medicinal chemists can focus on the design and synthesis of novel analogues, while chemical biologists can develop and utilize chemical probes to investigate the compound's mechanism of action in living systems. Structural biologists can provide high-resolution structures of the compound in complex with its biological targets, and pharmacologists can assess its efficacy and safety in preclinical models. Such collaborative efforts will be essential to accelerate the translation of basic research findings into novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(3-Carbamimidamidophenyl)benzamide, and how can reaction conditions be optimized for high purity?

The synthesis of benzamide derivatives typically involves coupling a substituted aniline with benzoyl chloride or its derivatives. For example, analogous compounds are synthesized via nucleophilic acyl substitution under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios, and purification via column chromatography or recrystallization to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Utilize programs like SHELXL for small-molecule refinement and WinGX for data processing to resolve bond lengths, angles, and hydrogen bonding .
  • NMR and FTIR : Confirm functional groups (e.g., carbamimidamido) via characteristic peaks (e.g., NH stretches at ~3300 cm⁻¹ in IR; aromatic protons at 6.5–8.0 ppm in ¹H NMR) .
  • Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., HDACs, kinases) using fluorometric or colorimetric substrates .
  • Cell viability assays : Employ MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with targets like HDACs or DNA topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions may arise from assay variability (e.g., cell line specificity, serum concentration) or off-target effects. Mitigation strategies include:

  • Dose-response validation : Confirm activity across multiple concentrations and replicate experiments .
  • Selectivity profiling : Use kinome-wide screening or proteomics to identify unintended targets .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are effective for identifying the biological targets of this compound?

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to capture interacting proteins .
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify sensitizing/resistant genes .
  • SPR or ITC : Quantify binding affinity and thermodynamics for putative targets like HDACs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent modulation : Replace the carbamimidamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to enhance target affinity .
  • Scaffold hopping : Integrate heterocycles (e.g., 1,3,4-oxadiazole) to improve metabolic stability and solubility .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Methodological Considerations

Q. What computational tools are essential for validating crystallographic data?

  • PLATON : Check for missed symmetry or twinning in diffraction data .
  • Mercury (CCDC) : Analyze packing diagrams and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • OLEX2 : Refine structures with SHELXL integration and generate publication-ready figures .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.